PD-1-IN-1
概要
説明
CA-170は、プログラム細胞死タンパク質1(PD-1)およびVドメインIg抑制性T細胞活性化抑制因子(VISTA)経路を標的とする低分子阻害剤です。これらの経路は、特にがん免疫療法の文脈において、免疫応答の調節に不可欠です。 CA-170は、免疫チェックポイントを調節するように設計されており、それによりがん細胞に対する体の免疫応答を強化します .
科学的研究の応用
CA-170 has significant applications in scientific research, particularly in the fields of immunology and oncology. It is used to study the modulation of immune checkpoints and their role in cancer therapy. CA-170 has shown promise in preclinical studies for its ability to enhance T cell proliferation and effector functions, making it a valuable tool in cancer immunotherapy research .
作用機序
CA-170は、免疫活性化の負の調節因子であるPD-1およびVISTAタンパク質に結合することにより、その効果を発揮します。これらのタンパク質を阻害することにより、CA-170はT細胞の増殖と活性化を強化し、それによりがん細胞に対する免疫応答を強化します。 この化合物は、PD-1およびPD-L1と欠陥のある三元複合体を形成し、機能的複合体の集合を阻止し、それにより阻害シグナルを遮断します .
類似の化合物との比較
類似の化合物:- BMS-1166
- ペプチド-57
- AUNP-12(前駆体ペプチド)
独自性: CA-170は、免疫調節において非冗長であり、異なる役割を果たすPD-1とVISTA経路の両方を二重に阻害する点でユニークです。 この二重標的化は、1つの経路のみを標的とする化合物と比較して、がん免疫療法に対するより広範かつ潜在的により効果的なアプローチを提供します .
生化学分析
Biochemical Properties
PD-1-IN-1 interacts with various enzymes, proteins, and other biomolecules. The interaction between PD-1 and its ligands, PD-L1 and PD-L2, plays a vital role in maintaining peripheral tolerance, mechanisms that maintain the quiescence of autoreactive T cells . PD-1 consists of a single N-terminal immunoglobulin variable region (IgV)–like domain, a stalk consisting of approximately 20 amino acids that separates the IgV domain from the plasma membrane, a transmembrane domain, and a cytoplasmic tail containing tyrosine-based signaling motifs .
Cellular Effects
This compound influences cell function by interacting with the PD-1/PD-L1 pathway. This interaction effectively inhibits T-cell proliferation and function, impairing antitumor immune responses . It also affects cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The interaction of PD-1 with PD-L1 provides inhibitory signals responsible for inhibiting T cell signaling, mediating the mechanisms of tolerance, and providing immune homeostasis . PD-1 suppresses autoimmunity and prevents the occurrence of autoimmune diseases .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that PD-1/PD-L1 pathway is not the sole speed-limiting factor of antitumor immunity, and it is insufficient to motivate effective antitumor immune response by blocking PD-1/PD-L1 axis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that blocking the PD-1/PD-L1 pathway with antibodies can enhance T cell effector function when PD-L1 is expressed in chronically inflamed tissues and tumors .
Metabolic Pathways
This compound is involved in several metabolic pathways. The PD-1/PD-L1 pathway has been found to intersect with choline metabolism and inflammation .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The PD-1/PD-L1 pathway plays a crucial role in the maintenance of peripheral tolerance, which involves the transport and distribution of these molecules .
Subcellular Localization
The subcellular localization of this compound affects its activity or function. PD-1 is expressed on double-negative αβ and γδ T cells in thymus and induced on peripheral T and B cells upon activation .
準備方法
合成経路と反応条件: CA-170の合成は、前駆体ペプチドAUNP-12から始まり、複数のステップを伴います。このプロセスには、ペプチド合成、環化、および最終生成物を得るためのさまざまな精製ステップが含まれます。 反応条件と使用される試薬に関する具体的な詳細は、機密情報であり、パブリックドメインでは完全に開示されていません .
工業的生産方法: CA-170の工業的生産は、ペプチド合成および精製の標準プロトコルに従います。これには、固相ペプチド合成、環化、および精製のための高速液体クロマトグラフィー(HPLC)が含まれます。 このプロセスは、臨床および商業的な需要を満たすために、大規模生産用に最適化されています .
化学反応の分析
反応の種類: CA-170は、その合成中に主に置換反応を受けます。 この化合物は生理的条件下で安定しており、酸化または還元反応は容易に起こりません .
一般的な試薬と条件: CA-170の合成に使用される一般的な試薬には、保護されたアミノ酸、カップリング剤、および環化試薬が含まれます。 反応は、一般的にペプチドの完全性を維持するために穏やかな条件下で行われます .
生成される主要な生成物: CA-170の合成から生成される主要な生成物は、環化されたペプチド自体です。 副生成物には、反応していない出発物質と部分的に合成された中間体が含まれ、これらは精製プロセス中に除去されます .
科学研究への応用
CA-170は、特に免疫学および腫瘍学の分野で、科学研究に重要な応用があります。これは、免疫チェックポイントの調節とその役割をがん治療における研究に使用されます。 CA-170は、T細胞の増殖とエフェクター機能を強化する能力について前臨床研究で有望な結果を示しており、がん免疫療法研究において貴重なツールとなっています .
類似化合物との比較
Similar Compounds:
- BMS-1166
- Peptide-57
- AUNP-12 (precursor peptide)
Uniqueness: CA-170 is unique in its dual inhibition of both PD-1 and VISTA pathways, which are non-redundant and play distinct roles in immune regulation. This dual targeting provides a broader and potentially more effective approach to cancer immunotherapy compared to compounds that target only one pathway .
生物活性
The compound (2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid is a complex molecule with potential biological activities that warrant detailed examination. This article summarizes the biological activity of this compound based on available research findings, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features several key functional groups that contribute to its biological activity:
- Amino acids : The presence of amino acid residues suggests potential interactions with biological receptors.
- Oxadiazole moiety : This heterocyclic structure is known for its pharmacological significance, often enhancing the bioactivity of compounds.
- Hydroxybutanoic acid : This component may influence metabolic pathways.
Chemical Formula
The compound can be represented as follows:
Research indicates that the compound may interact with various biological targets, including receptors and enzymes involved in metabolic pathways. The oxadiazole group is particularly noteworthy for its role in modulating receptor activity.
Structure-Activity Relationship (SAR)
Studies have demonstrated that modifications to the oxadiazole and amino acid components can significantly affect potency and selectivity. For instance:
- Modification of the oxadiazole ring : Substituents on the oxadiazole can enhance binding affinity to specific receptors.
- Amino acid configuration : The stereochemistry of the amino acids influences the pharmacodynamics and pharmacokinetics of the compound.
Table 1: Summary of SAR Findings
Case Studies
Several studies have investigated the biological effects of similar compounds with oxadiazole moieties:
-
GPR88 Agonist Activity :
A study explored a related compound's agonistic effects on GPR88, a receptor implicated in neurological functions. The compound exhibited significant agonist activity with an EC50 value indicating high potency in cellular assays . -
In Vivo Efficacy :
Another investigation assessed a derivative's effects on alcohol self-administration in rats, suggesting potential applications in addiction treatment . This highlights the therapeutic implications of compounds with similar structures.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating therapeutic potential:
- Absorption : The presence of hydroxy groups may enhance solubility and bioavailability.
- Metabolism : The metabolic pathways are likely influenced by the amino acid composition, which can affect clearance rates.
Table 2: Pharmacokinetic Properties
特性
IUPAC Name |
(2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N6O7/c1-4(20)8(11(22)23)16-12(24)15-6(2-7(14)21)10-17-9(18-25-10)5(13)3-19/h4-6,8,19-20H,2-3,13H2,1H3,(H2,14,21)(H,22,23)(H2,15,16,24)/t4-,5+,6+,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOBENSCBRZVSP-LKXGYXEUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)NC(CC(=O)N)C1=NC(=NO1)C(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)N[C@@H](CC(=O)N)C1=NC(=NO1)[C@H](CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1673534-76-3 | |
Record name | CA-170 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1673534763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CA-170 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/646MN6KQ16 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。